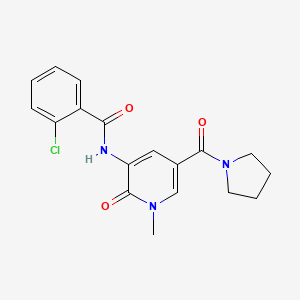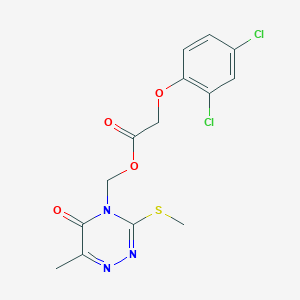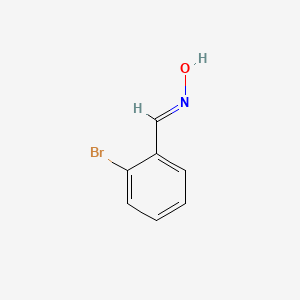![molecular formula C21H21N3O3S2 B2503992 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 2319878-21-0](/img/structure/B2503992.png)
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its heterocyclic structure. The presence of thieno[3,2-d]pyrimidine as a core structure suggests potential biological activity, as similar structures have been studied for their pharmacological properties .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For example, a Hantzsch condensation reaction was used to synthesize a dimethyl pyridine derivative under microwave irradiation and solvent-free conditions . Similarly, the synthesis of a thioxodihydropyrimidine derivative was achieved through the condensation of 1,3-diethyl-2-thiobarbituric acid and a pyrazole derivative in ethanol . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray crystallography has also been employed to determine the structure of unsymmetrical Schiff bases derived from aminopyridines . These techniques would be essential in confirming the structure of the compound .
Chemical Reactions Analysis
The compound's reactivity can be inferred from similar structures. For instance, thieno[2,3-d]pyrimidine derivatives have been used as intermediates in the synthesis of various polyheterocyclic compounds . The presence of functional groups such as methoxy, methyl, and thiophene suggests that the compound could undergo reactions typical of these moieties, including nucleophilic substitution and electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its heterocyclic and aromatic components. Compounds with similar structures have shown a range of properties, including the potential for biological activity as LHRH receptor antagonists . The solubility, melting point, and stability of the compound would be key physical properties to analyze, while its reactivity in different chemical environments would be an important chemical property.
Scientific Research Applications
Antitumor Activity
A study by Hafez and El-Gazzar (2017) explored thieno[3,2-d]pyrimidine derivatives and their potential antitumor activity. The synthesized compounds displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma, demonstrating the potential of thieno[3,2-d]pyrimidine derivatives in cancer research.
Molecular Structures and Crystal Structures
Trilleras et al. (2009) investigated the molecular and crystal structures of various pyrido[2,3-d]pyrimidine derivatives, which are closely related to the compound of interest. They found different crystal structures despite similar molecular structures, highlighting the complex interactions and potential applications of these compounds in material sciences Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell (2009).
Synthesis of Novel Derivatives
There have been various studies focused on synthesizing novel derivatives of thieno[3,2-d]pyrimidine for different applications. For instance, El-Meligie, Khalil, El-Nassan, & Ibraheem (2020) and Bakhite et al. (2005) explored new synthetic approaches to create thieno[3,2-d]pyrimidine and related derivatives, demonstrating the chemical versatility and potential for discovery in this field.
Pharmacological Evaluation
A study by El-kerdawy et al. (2010) evaluated the pharmacological potential of novel fused thiophene derivatives, including thieno[3,2-d]pyrimidine derivatives, as 5-HT2A receptor antagonists. This research suggests possible applications in neuropharmacology and drug discovery.
Antimicrobial Properties
Research by More, Chandra, Nargund, & Nargund (2013) synthesized and evaluated substituted thieno[2,3-d]pyrimidines for their antibacterial properties. This highlights the potential use of these compounds in developing new antimicrobial agents.
Nonlinear Optical Properties
Mohan et al. (2020) studied the nonlinear optical properties of pyrimidine-based derivatives, which included thieno[3,2-d]pyrimidine analogs. Their research found significant nonlinear optical properties, suggesting applications in optical and nonlinear optical device fabrications Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar (2020).
properties
IUPAC Name |
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N3O3S2/c1-13-11-22-16(14(2)18(13)27-3)12-24-17-7-10-29-19(17)20(25)23(21(24)26)8-6-15-5-4-9-28-15/h4-5,7,9-11,19H,6,8,12H2,1-3H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLOCNRPAXKDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N3O3S2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)
![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)
![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)
![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503917.png)



![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2503925.png)
![3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)

![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503929.png)
![2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2503931.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2503932.png)